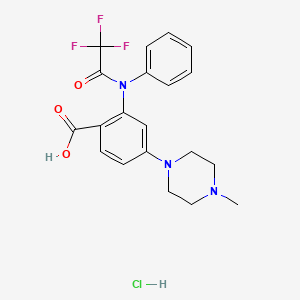
4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride is a synthetic organic compound that has potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a trifluoroacetyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the trifluoroacetyl group, and the coupling with benzoic acid. Common reagents used in these reactions include piperazine, trifluoroacetic anhydride, and benzoic acid derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the trifluoroacetyl group, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Hydroxyl derivatives of the trifluoroacetyl group.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology
In biological research, this compound may serve as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, the compound may be utilized in the development of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring may facilitate binding to neurotransmitter receptors, while the trifluoroacetyl group can enhance the compound’s stability and bioavailability. Pathways involved may include modulation of signal transduction or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperazin-1-yl)-2-(N-phenyl)benzoic acid
- 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)phenyl)benzoic acid
Uniqueness
The presence of the trifluoroacetyl group in 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride distinguishes it from other similar compounds, potentially enhancing its chemical stability and biological activity. This unique feature may contribute to its effectiveness in specific applications, such as medicinal chemistry or industrial processes.
Properties
Molecular Formula |
C20H21ClF3N3O3 |
|---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C20H20F3N3O3.ClH/c1-24-9-11-25(12-10-24)15-7-8-16(18(27)28)17(13-15)26(19(29)20(21,22)23)14-5-3-2-4-6-14;/h2-8,13H,9-12H2,1H3,(H,27,28);1H |
InChI Key |
IJDMSFWTWMCQSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)N(C3=CC=CC=C3)C(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



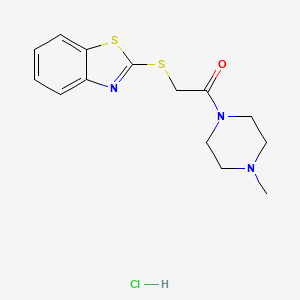
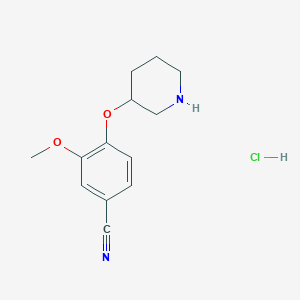
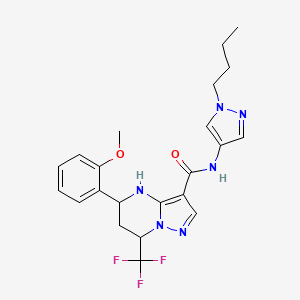
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)

![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)
![2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid](/img/structure/B12638550.png)
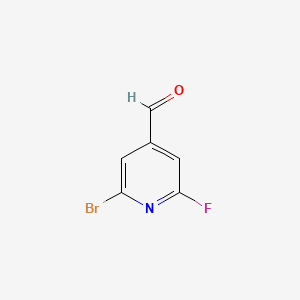

![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
